![molecular formula C27H28N2O4 B3447833 1-(4-biphenylylcarbonyl)-N-(3,4-dimethoxyphenyl)-4-piperidinecarboxamide](/img/structure/B3447833.png)
1-(4-biphenylylcarbonyl)-N-(3,4-dimethoxyphenyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
1-(4-biphenylylcarbonyl)-N-(3,4-dimethoxyphenyl)-4-piperidinecarboxamide, also known as BMS-986165, is a small molecule drug that has been developed for the treatment of autoimmune disorders. It belongs to the class of orally available, selective tyrosine kinase 2 (TYK2) inhibitors.
Wirkmechanismus
TYK2 is a member of the JAK family of protein tyrosine kinases, which are involved in the signaling pathways of a variety of cytokines and growth factors. 1-(4-biphenylylcarbonyl)-N-(3,4-dimethoxyphenyl)-4-piperidinecarboxamide selectively inhibits TYK2, which in turn inhibits the JAK-STAT signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(4-biphenylylcarbonyl)-N-(3,4-dimethoxyphenyl)-4-piperidinecarboxamide has been shown to have potent anti-inflammatory effects in preclinical models of autoimmune diseases. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-12, IL-23, and IFN-γ. In addition, it has been shown to reduce the infiltration of immune cells into inflamed tissues.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-biphenylylcarbonyl)-N-(3,4-dimethoxyphenyl)-4-piperidinecarboxamide has several advantages as a tool compound for studying the JAK-STAT signaling pathway. It is highly selective for TYK2, which makes it a valuable tool for investigating the specific role of TYK2 in immune regulation. However, its potency and selectivity may also limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the development of 1-(4-biphenylylcarbonyl)-N-(3,4-dimethoxyphenyl)-4-piperidinecarboxamide and other TYK2 inhibitors. One potential application is in the treatment of autoimmune diseases such as psoriasis, inflammatory bowel disease, and lupus. Another potential application is in the treatment of certain types of cancer, where the JAK-STAT signaling pathway is dysregulated. Additionally, further research is needed to elucidate the specific role of TYK2 in immune regulation and to identify potential biomarkers for patient selection and monitoring.
Wissenschaftliche Forschungsanwendungen
1-(4-biphenylylcarbonyl)-N-(3,4-dimethoxyphenyl)-4-piperidinecarboxamide has been extensively studied for its potential use in the treatment of autoimmune disorders such as psoriasis, inflammatory bowel disease, and lupus. It has been shown to selectively inhibit TYK2, a key enzyme in the JAK-STAT signaling pathway, which is involved in the regulation of immune response.
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-(4-phenylbenzoyl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O4/c1-32-24-13-12-23(18-25(24)33-2)28-26(30)21-14-16-29(17-15-21)27(31)22-10-8-20(9-11-22)19-6-4-3-5-7-19/h3-13,18,21H,14-17H2,1-2H3,(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVBAZFMBAKVSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-1-(4-phenylbenzoyl)piperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.